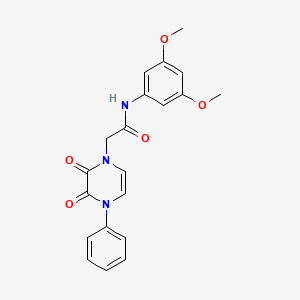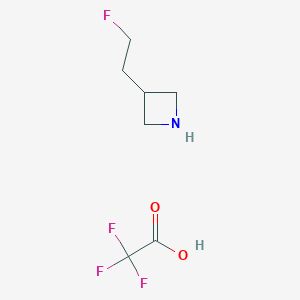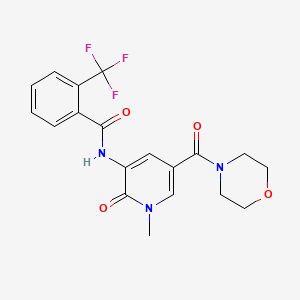![molecular formula C11H22N2O2 B2763714 tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1374653-91-4](/img/structure/B2763714.png)
tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1374653-91-4 . It has a molecular weight of 214.31 . The IUPAC name of the compound is tert-butyl (5-methyl-3-pyrrolidinyl)methylcarbamate . The physical form of the compound is oil .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H22N2O2/c1-8-5-9(6-12-8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.31 . The physical form of the compound is oil .Applications De Recherche Scientifique
Isomorphous Crystal Structures and Molecular Interactions
Research on compounds structurally related to tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, has shown that these molecules form isomorphous crystal structures through simultaneous hydrogen and halogen bonds involving carbonyl groups. This characteristic is crucial for understanding the solid-state behavior of these compounds and can inform the design of materials with specific crystallographic properties (Baillargeon et al., 2017).
Synthesis and Structural Characterization
The synthesis of carbamate derivatives, including those structurally similar to tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate, has been extensively studied. For example, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate has been synthesized and characterized, demonstrating the interplay of strong and weak hydrogen bonds in crystal packing. These studies highlight the versatility of carbamates in synthetic chemistry and their potential applications in developing new materials and pharmaceuticals (Das et al., 2016).
Application in Biologically Active Compounds
Tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate derivatives serve as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291). The development of efficient synthetic routes for these intermediates is critical for the pharmaceutical industry, as exemplified by a study on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which achieved a total yield of 81% through optimized synthetic steps (Zhao et al., 2017).
Catalytic Applications and Synthesis of Chiral Compounds
Research has also focused on the catalytic applications of carbamate derivatives for the synthesis of chiral compounds. For instance, the enantioselective synthesis of 2-substituted pyrrolidines through intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates has been achieved, showcasing the utility of these compounds in asymmetric synthesis and the potential for producing chiral drug intermediates (Zhou et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12-8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNQHVVKMVXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate | |
CAS RN |
1374653-91-4 |
Source


|
| Record name | tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B2763634.png)
![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)


![2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2763643.png)


![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)
